molecular formula C7H10F3N3 B1286119 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine CAS No. 925154-89-8

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine

Cat. No. B1286119
CAS RN: 925154-89-8
M. Wt: 193.17 g/mol
InChI Key: SHUCOXQGYVIPDK-UHFFFAOYSA-N
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Description

The compound "2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of bis(pyrazolyl)ethanamine ligands involves coordinating to a copper(I) center in a tridentate fashion, which includes both pyrazolyl rings and the nitrogen atom from the NH2 group. This process results in a compound that can form a 2D noncovalent network through N-H...pi and C-H...pi interactions and hydrogen bonds . Another approach to synthesizing pyrazole derivatives, such as (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, includes fluorination of non-symmetric trisubstituted pyrazole derivatives, which are promising building blocks for drug discovery .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical properties and biological activities. For example, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated using both experimental techniques and theoretical calculations. The geometrical parameters of this compound are consistent with X-ray diffraction (XRD) data, and the stability of the molecule is analyzed through hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The synthesis of enamines from 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one, for example, involves acylation with acid chlorides followed by condensation with primary amines. The resulting acyl derivatives and aminomethylene derivatives exhibit structures stabilized by intramolecular hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal packing of a pyrazoline compound, 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, is dominated by weak C-H...pi interactions, which contribute to an efficient packing in the crystal structure. Hirshfeld surface analysis is used to visually analyze intermolecular interactions within the crystal . Additionally, the electronic properties, such as HOMO and LUMO analysis, are used to determine charge transfer within the molecules, which is essential for understanding their reactivity and potential applications in nonlinear optics .

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including compounds similar to 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine, have been extensively studied for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, especially at the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This highlights the potential of such compounds in medicinal chemistry for developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Heterocyclic Compound Synthesis

Compounds related to this compound serve as valuable building blocks in the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. Their unique reactivity offers mild reaction conditions for generating versatile cynomethylene dyes and other heterocyclic compounds, underlining their importance in synthetic and medicinal chemistry (Gomaa & Ali, 2020).

Inhibition of Monoamine Oxidase

Pyrazoline derivatives, including those related to this compound, have been recognized as promising scaffolds for monoamine oxidase (MAO) inhibition. Substitution at specific positions of the pyrazoline nucleus has shown significant activity towards MAO, indicating potential therapeutic applications for managing conditions related to neurotransmitter imbalances (Mathew, Suresh, Anbazhagan, & Mathew, 2013).

Anticancer Agents

Recent updates in the synthesis of pyrazoline derivatives have focused on their development as new anticancer agents. The research on pyrazoline derivatives' biological activity has indicated their significant potential in anticancer applications, motivating further investigation into these compounds for therapeutic use (Ray et al., 2022).

Neurodegenerative Disorders

Pyrazolines are known for their neuroprotective properties, making them significant in treating neurodegenerative diseases such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and psychiatric disorders. Their ability to inhibit acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B) suggests their utility in managing these diseases (Ahsan et al., 2022).

Safety and Hazards

The safety data sheet for “2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine” indicates that it may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-5-4-6(7(8,9)10)12-13(5)3-2-11/h4H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUCOXQGYVIPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586335
Record name 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

925154-89-8
Record name 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
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